![molecular formula C22H16Cl2 B14316488 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene] CAS No. 113547-20-9](/img/structure/B14316488.png)
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9'-fluorene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is a complex organic compound characterized by its unique spiro structure, which involves a cyclopropane ring fused to a fluorene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] can be achieved through several methodsThis reaction yields the spiro compound with a high yield of around 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Corey–Chaykovsky reaction provides a scalable route that can be adapted for larger-scale synthesis. The reaction conditions typically involve the use of dimethyloxosulfonium methylide in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: The spiro structure allows for potential oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique spiro structure imparts interesting electronic and optical properties, making it useful in the development of advanced materials.
Biological Studies: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism by which 2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] exerts its effects involves interactions with various molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially influencing biochemical pathways. Specific pathways and targets may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spiro cyclopropane structure but are linked to steroidal frameworks.
Spiro[cyclopropane-1,9’-fluorene]: This compound lacks the dichloro and phenyl substituents, making it less complex.
Uniqueness
2,2-Dichloro-3-methyl-3-phenylspiro[cyclopropane-1,9’-fluorene] is unique due to its specific substituents, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
113547-20-9 |
|---|---|
Molekularformel |
C22H16Cl2 |
Molekulargewicht |
351.3 g/mol |
IUPAC-Name |
1,1-dichloro-3-methyl-3-phenylspiro[cyclopropane-2,9'-fluorene] |
InChI |
InChI=1S/C22H16Cl2/c1-20(15-9-3-2-4-10-15)21(22(20,23)24)18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14H,1H3 |
InChI-Schlüssel |
GCRCARONCAKBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(C1(Cl)Cl)C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


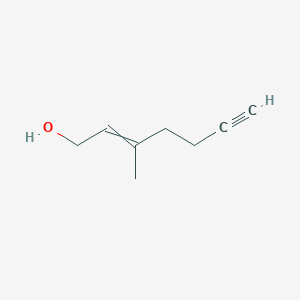
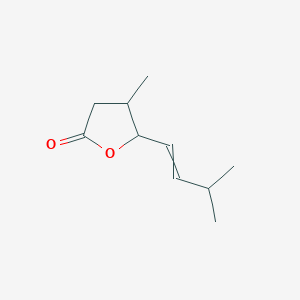
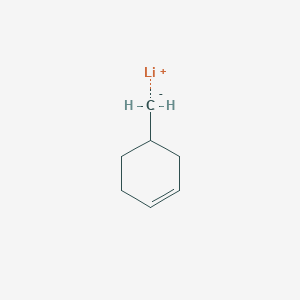
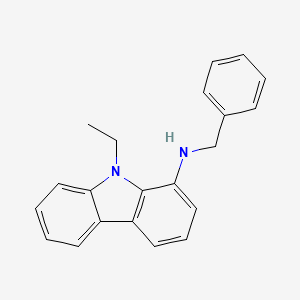
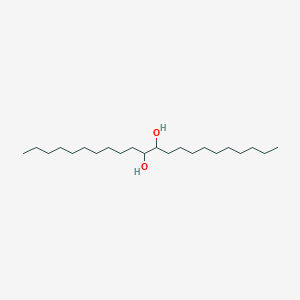
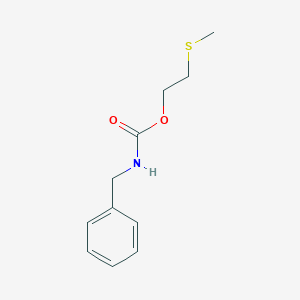
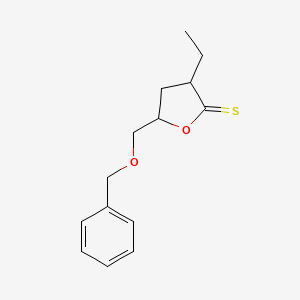
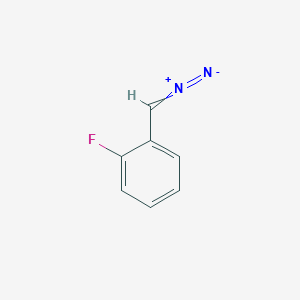
![1-Nitro-4-{1-[(propan-2-yl)oxy]ethenyl}benzene](/img/structure/B14316455.png)
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)

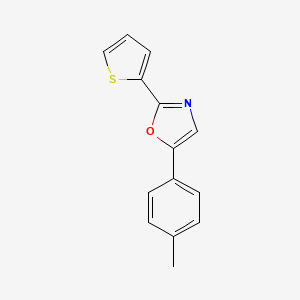
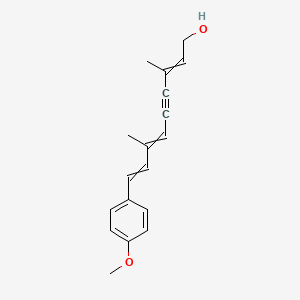
![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)
